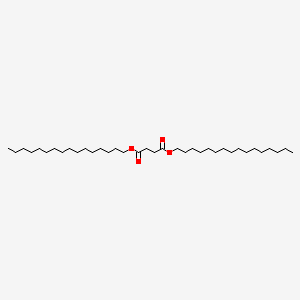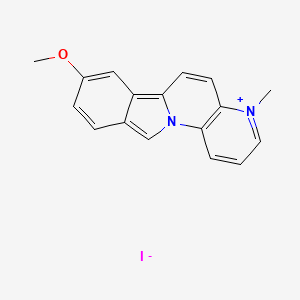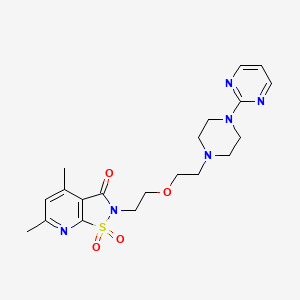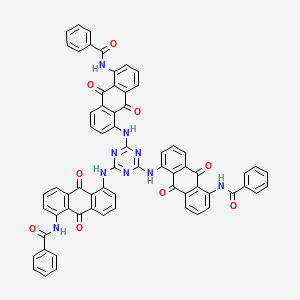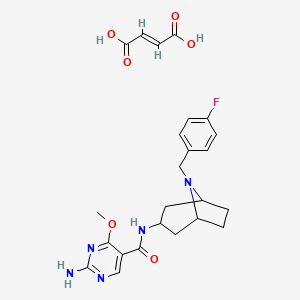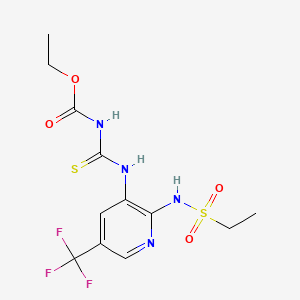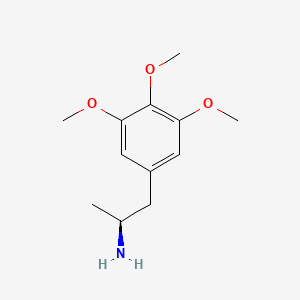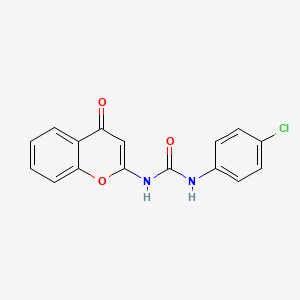![molecular formula C7H13CaCl3N2O2 B12711409 calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride CAS No. 171199-24-9](/img/structure/B12711409.png)
calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanimidoyl chloride, N-(((dimethylamino)carbonyl)oxy)-2-methyl-, compd with calcium chloride (1:1) is a complex chemical compound that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanimidoyl chloride, N-(((dimethylamino)carbonyl)oxy)-2-methyl-, compd. with calcium chloride (1:1) typically involves the reaction of propanimidoyl chloride with N-(((dimethylamino)carbonyl)oxy)-2-methyl- in the presence of calcium chloride. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the reaction conditions. The use of high-purity reagents and advanced purification techniques is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanimidoyl chloride, N-(((dimethylamino)carbonyl)oxy)-2-methyl-, compd. with calcium chloride (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted products.
Scientific Research Applications
Propanimidoyl chloride, N-(((dimethylamino)carbonyl)oxy)-2-methyl-, compd. with calcium chloride (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Propanimidoyl chloride, N-(((dimethylamino)carbonyl)oxy)-2-methyl-, compd. with calcium chloride (1:1) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminoethyl chloride: A similar compound with different functional groups.
N,N-Dimethylaminopropyl chloride: Another related compound with a similar structure.
Uniqueness
Propanimidoyl chloride, N-(((dimethylamino)carbonyl)oxy)-2-methyl-, compd. with calcium chloride (1:1) is unique due to its specific combination of functional groups and its ability to form stable complexes with calcium chloride. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
171199-24-9 |
|---|---|
Molecular Formula |
C7H13CaCl3N2O2 |
Molecular Weight |
303.6 g/mol |
IUPAC Name |
calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride |
InChI |
InChI=1S/C7H13ClN2O2.Ca.2ClH/c1-5(2)6(8)9-12-7(11)10(3)4;;;/h5H,1-4H3;;2*1H/q;+2;;/p-2/b9-6-;;; |
InChI Key |
BZFWPPTXQVTEFD-CPNIPSBZSA-L |
Isomeric SMILES |
CC(C)/C(=N/OC(=O)N(C)C)/Cl.[Cl-].[Cl-].[Ca+2] |
Canonical SMILES |
CC(C)C(=NOC(=O)N(C)C)Cl.[Cl-].[Cl-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)
